molecular formula C9H17F3N2O2S B2987345 1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1235040-59-1

1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B2987345
M. Wt: 274.3
InChI Key: ZNTJSZSVMWKVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-05089771 and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various medical conditions.

Scientific Research Applications

Adenosine Receptor Antagonists

A series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed and characterized as adenosine A2B receptor antagonists. These antagonists displayed subnanomolar affinity and high selectivity, with some being potent compounds. A tritiated form of one compound was prepared as a new radioligand and proved useful for labeling human and rodent A2B receptors (Borrmann et al., 2009).

Stereochemistry and Perlin Effect

The stereodynamic behavior of various compounds, including 1-(trifluoromethylsulfonyl)piperidine and 1,4-bis(trifluoromethylsulfonyl)piperazine, was studied using NMR spectroscopies. The findings included the analysis of conformers and the Perlin effect in these compounds (Shainyan et al., 2008).

Inhibitors of Cancer Cell Proliferation

Novel 1-benzhydryl-sulfonyl-piperazine derivatives were designed, synthesized, and evaluated for their effectiveness in inhibiting MDA-MB-231 breast cancer cell proliferation. One compound, in particular, showed significant inhibitory activity (Kumar et al., 2007).

Pharmacological Applications

1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including piperazinyl derivatives, were identified for their high binding affinities to the 5-HT(6) serotonin receptor. One compound exhibited high binding affinity with good selectivity over other serotonin and dopamine receptors (Park et al., 2011).

Water Treatment Applications

A pH-responsive, charge switchable piperazine derivative was designed for use as a draw solute in forward osmosis for arsenic removal from water. This compound showed high performance in arsenic removal and concurrent water recovery efficiency (Wu et al., 2019).

properties

IUPAC Name

1-propylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2S/c1-2-7-17(15,16)14-5-3-13(4-6-14)8-9(10,11)12/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTJSZSVMWKVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

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